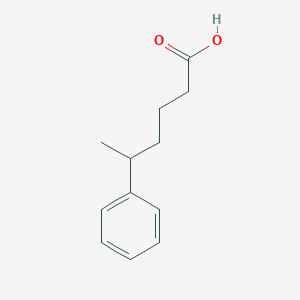

5-phenylhexanoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-phenylhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-10(6-5-9-12(13)14)11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGOCTGYZKLPOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=O)O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Phenylhexanoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 5-phenylhexanoic acid. The information is curated for researchers, scientists, and professionals in drug development who are interested in the potential applications of this and similar molecules. While extensive biological data is not currently available, this document lays the foundational chemical knowledge required for further investigation.

Core Chemical Properties

This compound is a medium-chain fatty acid derivative characterized by a phenyl group attached to the fifth carbon of a hexanoic acid chain.[1] Its chemical properties are influenced by both the carboxylic acid functional group and the aromatic ring.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It should be noted that experimental data for some properties, such as melting and boiling points, are not widely reported in publicly available literature.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₂ | [1][2] |

| Molecular Weight | 192.25 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 2972-25-0 | [1][2] |

| SMILES | CC(CCCC(=O)O)C1=CC=CC=C1 | [1] |

| InChI Key | GNGOCTGYZKLPOS-UHFFFAOYSA-N | [1] |

| pKa (estimated) | ~4.8 | [1] |

| XLogP3 | 3.6 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 6 |

Chemical Structure and Reactivity

The structure of this compound, with its phenyl group at the 5-position, provides a unique scaffold for chemical modifications. The carboxylic acid group is the primary site of reactivity, undergoing typical reactions such as esterification, reduction to an alcohol, and amidation.[1] The presence of the phenyl group can influence the reactivity of the molecule through electronic and steric effects.[1]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented, general synthetic strategies for phenylalkanoic acids can be applied. These methods often involve the formation of a carbon-carbon bond between a phenyl-containing synthon and a hexanoic acid precursor.

Common synthetic approaches include:

-

Friedel-Crafts Acylation: This can be a viable route, though it may be more suitable for isomers where the phenyl group is closer to the carboxylic acid.

-

Coupling Reactions: Modern cross-coupling reactions could be employed to connect a phenyl-containing molecule with a suitable six-carbon chain.

-

From Phenylated Precursors: Synthesis can start from a commercially available phenyl-substituted aldehyde or ketone, which is then elaborated to the final carboxylic acid.

A general workflow for the synthesis and purification of a phenylalkanoic acid is depicted below. This logical diagram illustrates the key steps from starting materials to the purified product.

General workflow for the synthesis and analysis of this compound.

Biological Activity and Future Directions

The biological activity of this compound is not yet extensively documented in scientific literature.[1] However, the structural motif of a phenyl-substituted fatty acid is present in various biologically active molecules. Phenylalkanoic acids, as a class, are known to be metabolized in the body and can originate from the metabolism of dietary polyphenols and aromatic amino acids.[4]

Given the lack of specific data, future research could focus on screening this compound for various biological activities, such as antimicrobial, anti-inflammatory, or anticancer effects. The logical workflow for such an investigation is presented below.

Proposed workflow for investigating the biological activity of this compound.

Conclusion

This compound is a molecule with well-defined chemical and structural properties but largely unexplored biological potential. This guide provides the foundational chemical information necessary for researchers to synthesize, handle, and design future studies to unlock the potential applications of this and related compounds in drug discovery and development. The provided workflows offer a roadmap for systematic investigation, from chemical synthesis to biological evaluation.

References

Physicochemical Characteristics of 5-Phenylhexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of 5-phenylhexanoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates predicted values and data from structurally related molecules to offer a broader context for research and development.

Core Physicochemical Data

This compound is a medium-chain fatty acid derivative with a phenyl substituent. Its chemical structure imparts a combination of hydrophobic and hydrophilic properties, influencing its behavior in biological and chemical systems. The following table summarizes its key physicochemical properties.

| Property | Value/Information | Source |

| Molecular Formula | C₁₂H₁₆O₂ | [1][2] |

| Molecular Weight | 192.26 g/mol | [1][2] |

| CAS Number | 2972-25-0 | [1][2] |

| IUPAC Name | This compound | [1] |

| Melting Point | Data not available | [3] |

| Boiling Point | Data not available | [3] |

| pKa (estimated) | ~4.8 | [1] |

| LogP (estimated) | 3.2 ± 0.3 | [1] |

| Aqueous Solubility | Data not available | [1] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are not extensively documented in the literature. However, standard methodologies for carboxylic acids can be readily applied.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration. This involves titrating a solution of this compound with a strong base (e.g., NaOH) and monitoring the pH change. The pKa is the pH at which the acid is 50% ionized.

Protocol Outline:

-

Preparation of Solutions:

-

Prepare a standardized solution of 0.1 M NaOH.

-

Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility) to a known concentration.

-

-

Titration:

-

Calibrate a pH meter using standard buffer solutions.

-

Place the this compound solution in a beaker with a magnetic stirrer.

-

Incrementally add the standardized NaOH solution and record the pH after each addition, allowing the solution to equilibrate.

-

-

Data Analysis:

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point.

-

Determination of LogP (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase (typically n-octanol).

Protocol Outline:

-

System Preparation:

-

Saturate n-octanol with water and water with n-octanol.

-

-

Partitioning:

-

Dissolve a known amount of this compound in the n-octanol-saturated water or water-saturated n-octanol.

-

Add an equal volume of the other phase to a flask.

-

Shake the flask for a predetermined time to allow for partitioning equilibrium to be reached.

-

-

Analysis:

-

Separate the two phases by centrifugation.

-

Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

-

Calculation:

-

The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

-

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity and associated signaling pathways of this compound is currently lacking in the scientific literature.[1] However, based on the known metabolism and activities of structurally related phenylalkanoic acids, we can propose potential pathways for investigation.

Predicted Metabolic Pathway

Phenylalkanoic acids are known to be metabolized via β-oxidation of the fatty acid chain and hydroxylation of the aromatic ring by cytochrome P450 enzymes.[4] The following diagram illustrates a predicted metabolic pathway for this compound.

Caption: Predicted metabolic fate of this compound via β-oxidation and hydroxylation.

Proposed Experimental Workflow for Investigating PPAR Agonism

Structurally related phenyl-substituted fatty acids have been identified as potential agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.[5][6][7][8] The following workflow outlines a strategy to investigate whether this compound exhibits similar activity.

Caption: A proposed experimental workflow to assess the potential PPAR agonistic activity of this compound.

Conclusion

While there is a notable lack of direct experimental data on the physicochemical properties and biological activities of this compound, this guide provides a summary of the available information and outlines standard methodologies for its characterization. The predicted metabolic pathways and proposed experimental workflows offer a starting point for future research into this compound's potential role in metabolic regulation and as a lead for drug discovery. Further investigation is warranted to fully elucidate the properties and biological significance of this compound.

References

- 1. Buy this compound | 2972-25-0 [smolecule.com]

- 2. lookchem.com [lookchem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Therapeutic roles of peroxisome proliferator-activated receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Phenylhexanoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 5-phenylhexanoic acid, including its chemical and physical properties. While specific biological and experimental data for this compound is limited, this document outlines established protocols for the synthesis and analysis of structurally related phenylalkanoic acids, which can be adapted for this compound. Furthermore, it discusses potential avenues for future research into its biological activity and metabolic pathways.

Core Physicochemical Data

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 2972-25-0 | [1][2] |

| Molecular Formula | C₁₂H₁₆O₂ | [1][2][3] |

| Molecular Weight | 192.258 g/mol | [1][2] |

| IUPAC Name | This compound | [3] |

Biological Activity and Signaling Pathways

A comprehensive review of scientific literature indicates a notable lack of specific data on the biological activity and associated signaling pathways of this compound. While related compounds, such as other phenylalkanoic acid isomers, have been investigated for various biological effects, the activity of the 5-phenyl isomer remains largely unexplored. This presents a significant opportunity for novel research and discovery.

Given the absence of direct evidence, a systematic approach is necessary to elucidate the potential pharmacological profile of this compound. A proposed workflow for the initial screening and identification of its biological activity is presented below.

Proposed workflow for investigating the biological activity of this compound.

Experimental Protocols

Illustrative Synthesis: Malonic Ester Synthesis of a Phenylalkanoic Acid

The malonic ester synthesis is a robust and adaptable method for the preparation of carboxylic acids. The following protocol outlines the general steps for synthesizing a phenylalkanoic acid and can be adapted for this compound by selecting the appropriate alkyl halide.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Appropriate 1-bromo-phenylalkane (e.g., (4-bromobutyl)benzene for a related isomer)

-

Absolute ethanol (B145695)

-

Diethyl ether

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Enolate Formation: Prepare a solution of sodium ethoxide in absolute ethanol under an inert atmosphere. To this, add diethyl malonate dropwise.

-

Alkylation: Add the selected 1-bromo-phenylalkane to the reaction mixture and reflux for several hours.

-

Hydrolysis and Decarboxylation: After cooling, the reaction mixture is subjected to saponification using aqueous sodium hydroxide, followed by acidification with hydrochloric acid and heating to facilitate decarboxylation.

-

Extraction and Purification: The resulting phenylalkanoic acid is extracted with an organic solvent, such as diethyl ether. The organic layers are combined, dried, and the solvent is removed under reduced pressure. The crude product can then be purified by distillation or recrystallization.

General workflow for malonic ester synthesis of a phenylalkanoic acid.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids like this compound, derivatization is typically required to enhance volatility.

Sample Preparation and Derivatization:

-

Extraction: Perform a liquid-liquid extraction of the sample containing the analyte using a suitable organic solvent (e.g., ethyl acetate) after acidification of the aqueous phase.

-

Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Derivatization: Reconstitute the dried extract in a derivatization agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat the mixture (e.g., at 60°C for 30 minutes) to form the trimethylsilyl (B98337) (TMS) ester of the acid.

Illustrative GC-MS Conditions:

| Parameter | Value |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 250°C |

| Oven Program | Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 minutes |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| MS Ion Source Temp. | 230°C |

| MS Quadrupole Temp. | 150°C |

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is a common method for the analysis of aromatic carboxylic acids.

Illustrative HPLC Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% formic acid in water |

| Mobile Phase B | 0.1% formic acid in acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| UV Detection | 210 nm |

Potential Metabolic Pathways

While the metabolic fate of this compound has not been specifically studied, it is likely to undergo metabolic transformations common to other fatty acids and xenobiotics. The primary metabolic pathway for fatty acids is β-oxidation. The presence of the phenyl group may also subject the molecule to oxidation by cytochrome P450 (CYP450) enzymes.

Conclusion

This compound represents a molecule with established physicochemical properties but a largely unexplored biological profile. This guide provides a foundational understanding of the compound and offers established, adaptable experimental protocols for its synthesis and analysis. The lack of biological data highlights a clear opportunity for further research to uncover its potential therapeutic or toxicological significance. The proposed workflows for screening and pathway elucidation offer a roadmap for future investigations into this intriguing molecule.

References

Spectroscopic data for 5-phenylhexanoic acid (NMR, IR, Mass Spec)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for 5-phenylhexanoic acid. Due to the limited availability of experimental spectroscopic data for this compound in public databases, this guide presents data for its close structural isomer, 6-phenylhexanoic acid, for illustrative purposes. This information is supplemented with detailed, generalized experimental protocols applicable to the analysis of this compound and a visual workflow for spectroscopic analysis.

Data Presentation

The following tables summarize the available spectroscopic data for the isomer 6-phenylhexanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 6-Phenylhexanoic Acid

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.29 - 7.10 | m | 5H | Ar-H |

| 2.60 | t | 2H | -CH₂-Ph |

| 2.34 | t | 2H | -CH₂-COOH |

| 1.68 - 1.57 | m | 4H | -CH₂-CH₂-CH₂-CH₂- |

| 1.41 - 1.31 | m | 2H | -CH₂-CH₂-CH₂- |

Solvent: CDCl₃. Instrument: 400 MHz[1]

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (ppm) | Assignment |

| 179.8 | C=O |

| 142.6 | Ar-C (quaternary) |

| 128.4 | Ar-CH |

| 128.2 | Ar-CH |

| 125.6 | Ar-CH |

| 35.9 | -CH₂-Ph |

| 34.1 | -CH₂-COOH |

| 31.3 | -CH₂- |

| 28.9 | -CH₂- |

| 24.6 | -CH₂- |

Solvent: CDCl₃. Instrument: 100 MHz

Infrared (IR) Spectroscopy Data for 6-Phenylhexanoic Acid

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3300 - 2500 | O-H stretch (carboxylic acid) |

| 3087, 3062, 3027 | C-H stretch (aromatic) |

| 2932, 2857 | C-H stretch (aliphatic) |

| 1708 | C=O stretch (carboxylic acid) |

| 1604, 1496, 1454 | C=C stretch (aromatic ring) |

| 748, 698 | C-H bend (out-of-plane, monosubstituted benzene) |

Technique: Attenuated Total Reflectance (ATR)[2]

Mass Spectrometry (MS) Data for 6-Phenylhexanoic Acid

| m/z | Relative Intensity | Assignment |

| 192 | Moderate | [M]⁺ (Molecular Ion) |

| 175 | Low | [M - OH]⁺ |

| 131 | Moderate | [M - C₂H₃O₂]⁺ |

| 105 | Moderate | [C₈H₉]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Ionization Method: Electron Ionization (EI)[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These methods are broadly applicable for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[3]

-

¹H NMR Acquisition: Acquire a proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.[4]

-

¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required due to the low natural abundance of ¹³C.[5]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, splitting patterns, and coupling constants to elucidate the molecular structure.[4]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.[6]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: For an ATR-FTIR, a small amount of the liquid or solid sample is placed directly onto the ATR crystal.[7] No further preparation is typically needed.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Record the infrared spectrum of the sample.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with specific functional groups using correlation tables. Key absorptions for a carboxylic acid include a broad O-H stretch and a strong C=O stretch.[8]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.[9]

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC, which separates the analyte from the solvent and any impurities.

-

Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer and is bombarded with high-energy electrons (typically 70 eV in EI), causing ionization and fragmentation.[10][11]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[11]

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

References

- 1. 6-Phenylhexanoic acid(5581-75-9) 1H NMR [m.chemicalbook.com]

- 2. 6-Phenylhexanoic Acid | C12H16O2 | CID 79695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. webassign.net [webassign.net]

- 7. amherst.edu [amherst.edu]

- 8. Experimental Design [web.mit.edu]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

Potential Biological Activities of Phenylalkanoic Acids: A Technical Guide

Phenylalkanoic acids, a class of organic compounds characterized by a phenyl group attached to an alkanoic acid skeleton, represent a significant area of interest in pharmacology and drug development. Their structural versatility allows for a wide range of biological activities, from well-established anti-inflammatory effects to promising antimicrobial, anticancer, and neuroprotective properties. This guide provides an in-depth overview of the core biological activities of these compounds, detailing their mechanisms of action, relevant quantitative data, experimental evaluation protocols, and the signaling pathways they modulate.

Anti-inflammatory Activity

The most well-documented activity of phenylalkanoic acids is their anti-inflammatory effect, exemplified by nonsteroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen.

Mechanism of Action

Phenylalkanoic acids, particularly the 2-arylpropionic acid derivatives (profens), primarily exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes.[1][2][3] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of pain, inflammation, and fever.[1][4] While COX-1 is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, COX-2 is induced at sites of inflammation.[5] Most traditional phenylalkanoic NSAIDs are non-selective, inhibiting both isoforms.[2][4][5] The inhibition of COX-2 is responsible for the desired therapeutic effects, whereas the concurrent inhibition of COX-1 can lead to gastrointestinal side effects.[5]

Caption: Inhibition of the Arachidonic Acid Pathway by Phenylalkanoic Acids.

Quantitative Data: COX Enzyme Inhibition

The inhibitory potency of phenylalkanoic acids is typically quantified by the half-maximal inhibitory concentration (IC50).

| Compound | Target | IC50 (µM) | Reference |

| Ibuprofen | COX-1 | 13 - 18 | [4] |

| Ibuprofen | COX-2 | 9 - 345 | [4] |

| 2-[4-(2-pyridylamino)phenyl]propionic acid | COX | (ED50 1.2 mg/kg) | [6] |

Note: Data is compiled from various sources and experimental conditions may differ.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general workflow for determining the COX-inhibitory activity of a test compound in vitro.

-

Enzyme Preparation : Obtain purified recombinant human COX-1 or COX-2 enzymes.

-

Reaction Mixture : Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and a reducing agent like glutathione.

-

Compound Incubation : Add various concentrations of the phenylalkanoic acid test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a vehicle control (DMSO alone) and a positive control (e.g., Ibuprofen).

-

Enzyme Addition : Add the COX-1 or COX-2 enzyme to the wells and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate Reaction : Add the substrate, arachidonic acid, to initiate the enzymatic reaction.

-

Quantify Prostaglandin Production : After a set reaction time (e.g., 2 minutes), stop the reaction (e.g., by adding a strong acid). Quantify the amount of Prostaglandin E2 (PGE2) produced using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis : Plot the percentage of COX inhibition against the logarithm of the test compound concentration. Use non-linear regression to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

Antimicrobial Activity

Several phenylalkanoic acids, particularly those with shorter alkyl chains like phenylacetic acid (PAA) and 3-phenylpropionic acid (3-PPA), exhibit significant antimicrobial properties against a broad spectrum of bacteria and fungi.[7][8][9][10]

Mechanism of Action

The antimicrobial action of phenolic acids is often attributed to their ability to disrupt microbial cell membranes, leading to the leakage of intracellular components like K+ ions.[11][12] Their effectiveness can be influenced by factors such as the alkyl chain length and the number and position of substituents on the phenyl ring.[12] Generally, they are reported to be more effective against Gram-positive bacteria than Gram-negative bacteria, as the outer membrane of the latter can act as a barrier.[13] Phenylacetic acid, for example, is produced by various bacteria, such as Bacillus licheniformis, and acts as a natural antimicrobial agent in fermented foods.[10]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Phenylacetic Acid | Staphylococcus aureus | 1000 | [14] |

| Phenylacetic Acid | Candida albicans | 1000 | [14] |

| Phenylacetic Acid | Escherichia coli | 1000 | [14] |

| 5-Phenylvaleric Acid | Staphylococcus aureus | >2500 | [14] |

| 5-Phenylvaleric Acid | Escherichia coli | >2500 | [14] |

Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the standard method for determining the MIC of a compound against a bacterial strain.

-

Prepare Inoculum : Culture the target bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution : In a 96-well microtiter plate, perform a serial two-fold dilution of the test compound in the broth medium to obtain a range of concentrations.

-

Inoculation : Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation : Cover the plate and incubate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determine MIC : After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed. A colorimetric indicator (e.g., resazurin) can be added to aid in determining viability.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Anticancer Activity

A growing body of evidence suggests that various phenylalkanoic acids and their derivatives possess potent anticancer properties.[15][16][17]

Mechanism of Action

The anticancer mechanisms of these compounds are diverse and target multiple cellular processes. They have been shown to induce apoptosis (programmed cell death) by modulating the expression of key regulatory proteins like Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic).[18] Other mechanisms include cell cycle arrest, inhibition of cancer cell proliferation, and suppression of metastasis by down-regulating enzymes like matrix metalloproteinases (MMPs).[18][19] Signaling pathways such as MAPK and JAK/STAT are often implicated in these effects.[18] For example, certain phenylarsonic acid derivatives have demonstrated broad-spectrum cytotoxic activity against numerous human cancer cell lines at low micromolar concentrations.[20]

References

- 1. news-medical.net [news-medical.net]

- 2. Ibuprofen - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Ibuprofen? [synapse.patsnap.com]

- 4. ClinPGx [clinpgx.org]

- 5. droracle.ai [droracle.ai]

- 6. Nonsteroidal antiinflammatory agents. 2. [(Heteroarylamino)phenyl]alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological activity of phenylpropionic acid isolated from a terrestrial Streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Historical Review of Phenylacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jchps.com [jchps.com]

- 10. Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. An Overview of Antimicrobial Properties of Different Classes of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Bioactivities of Phenolics by Focusing on Suppression of Chronic Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Therapeutic Potential of Plant Phenolic Acids in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phenylarsonic acid compounds with broad-spectrum and potent cytotoxic activity against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of 5-Phenylhexanoic Acid Derivatives: A Technical Guide to Therapeutic Exploration

For Immediate Release

[City, State] – December 21, 2025 – As the quest for novel therapeutic agents continues, the scientific community is increasingly turning its attention to the untapped potential of 5-phenylhexanoic acid and its derivatives. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of the current understanding and future prospects of this promising class of compounds. While direct research on this compound itself is nascent, analysis of its derivatives and structurally related phenylalkanoic acids reveals significant therapeutic potential across a range of diseases, including hypertension, cancer, inflammation, and microbial infections.

This guide summarizes the available quantitative data, provides detailed experimental protocols for key methodologies, and visualizes critical biological pathways and experimental workflows to facilitate further investigation into this intriguing area of medicinal chemistry.

Quantitative Data Summary

To provide a clear and comparative overview, the following table summarizes the available quantitative data for a key this compound derivative with demonstrated biological activity.

| Compound | Target | Activity Type | Value (M) | Therapeutic Area |

| 5(S)-benzamido-2(R)-methyl-4-oxo-6-phenylhexanoyl-L-proline[1] | Angiotensin-Converting Enzyme (ACE) | IC50 | 1.0 x 10-9 | Antihypertensive |

Therapeutic Potential and Mechanism of Action

The therapeutic landscape of this compound derivatives is diverse, with emerging evidence pointing towards several key areas of interest.

Antihypertensive Activity: ACE Inhibition

A significant breakthrough in the therapeutic application of this compound derivatives has been the discovery of potent angiotensin-converting enzyme (ACE) inhibitors.[1] One such derivative, 5(S)-benzamido-2(R)-methyl-4-oxo-6-phenylhexanoyl-L-proline, has demonstrated remarkable potency with an IC50 value of 1.0 x 10-9 M.[1] This compound effectively lowers blood pressure in vivo, highlighting the potential of this scaffold in developing new treatments for hypertension.[1]

The mechanism of action involves the inhibition of ACE, a key enzyme in the renin-angiotensin system (RAS). By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, these derivatives can induce vasodilation and consequently lower blood pressure.

Anticancer Potential

While direct studies on this compound derivatives are limited, the broader class of phenylalkanoic acids and related heterocyclic compounds has shown promise in cancer therapy. The structural motifs present in this compound are found in molecules that exhibit anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, interference with topoisomerase, and modulation of key signaling pathways like SIRT2 and EGFR.[2] Further investigation into novel N-benzyl amides and heterocyclic derivatives of this compound could yield potent and selective anticancer agents.[3][4]

Anti-inflammatory and Antimicrobial Properties

Phenylpropanoids and other phenolic acids, which share structural similarities with this compound, are known for their anti-inflammatory properties.[5] These compounds can modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), and by downregulating pro-inflammatory cytokines.[6]

Furthermore, the incorporation of moieties like hydrazide-hydrazones into the this compound backbone could lead to the development of novel antimicrobial agents.[7][8] These derivatives have the potential to combat a range of bacterial and fungal pathogens.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established protocols for structurally related compounds.

General Synthesis of this compound Amide Derivatives

This protocol describes a general method for the synthesis of N-substituted amides of this compound, which can be adapted to create a library of diverse derivatives for biological screening.

Materials:

-

This compound

-

Dicyclohexylcarbodiimide (DCC)

-

Hydroxybenzotriazole (HOBt)

-

Substituted amine (e.g., benzylamine)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve this compound in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0°C and add DCC and HOBt. Stir for 30 minutes.

-

Add the desired substituted amine and triethylamine to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product by NMR and mass spectrometry.

In Vitro ACE Inhibition Assay

This protocol outlines a method to screen this compound derivatives for their ability to inhibit angiotensin-converting enzyme.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Substrate: Hippuryl-Histidyl-Leucine (HHL)

-

Test compounds (this compound derivatives)

-

Borate (B1201080) buffer (pH 8.3)

-

o-Phthaldialdehyde (OPA) reagent

-

NaOH

-

HCl

Procedure:

-

Prepare solutions of ACE, HHL, and test compounds in borate buffer.

-

In a microplate, add the ACE solution and the test compound at various concentrations.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the HHL substrate.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding HCl.

-

Add NaOH to adjust the pH, followed by the OPA reagent to react with the liberated histidyl-leucine.

-

Measure the fluorescence (excitation at 360 nm, emission at 490 nm) to determine the extent of HHL hydrolysis.

-

Calculate the percentage of inhibition and determine the IC50 value for each test compound.

Future Directions

The field of this compound derivatives is ripe for exploration. Future research should focus on:

-

Synthesis of Diverse Libraries: The creation of a broad range of derivatives, including amides, esters, and heterocyclic analogs, is crucial for comprehensive structure-activity relationship (SAR) studies.

-

Broad Biological Screening: Screening these derivatives against a wide panel of therapeutic targets, including various enzymes, receptors, and cancer cell lines, will help to identify new lead compounds.

-

Mechanism of Action Studies: For active compounds, detailed mechanistic studies are necessary to elucidate their mode of action at the molecular level.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Promising candidates should be advanced to in vivo studies to evaluate their efficacy, safety, and pharmacokinetic properties.

By leveraging the foundational knowledge presented in this guide, the scientific community can unlock the full therapeutic potential of this compound derivatives and contribute to the development of the next generation of innovative medicines.

References

- 1. Derivatives of the potent angiotensin converting enzyme inhibitor 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline: effect of changes at positions 2 and 5 of the hexanoic acid portion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. psecommunity.org [psecommunity.org]

5-Phenylhexanoic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylhexanoic acid, a medium-chain fatty acid derivative with the chemical formula C₁₂H₁₆O₂, is a research chemical with potential applications in organic synthesis and as a precursor for drug development.[1] While its specific biological activities are not yet extensively documented, its structural characteristics suggest possible interactions with biological targets, potentially influencing metabolic pathways or enzyme activities.[1] This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed synthesis protocols, and a proposed framework for investigating its biological activity and potential signaling pathways.

Chemical and Physical Properties

This compound is an organic compound featuring a phenyl group attached to a hexanoic acid backbone.[1] This structure provides a unique combination of lipophilicity from the phenyl and alkyl components, and a reactive carboxylic acid functional group.

Table 1: Physicochemical Properties of this compound

| Property | Value/Characteristic | Source |

| Molecular Formula | C₁₂H₁₆O₂ | [1][2][3] |

| Molecular Weight | 192.25 g/mol | [1][2][3] |

| CAS Number | 2972-25-0 | [1][2][3] |

| IUPAC Name | This compound | [4] |

| Synonyms | Benzenehexanoic acid | [1] |

| pKa (estimated) | ~4.8 | [1] |

| LogP (lipophilicity) | 3.2 ± 0.3 | [1] |

Synthesis of Phenylhexanoic Acid Isomers

Synthesis of 3-Phenylhexanoic Acid via Alkylation of Ethyl Phenylacetate (B1230308)

This method involves the formation of a nucleophilic enolate from ethyl phenylacetate, followed by alkylation with a butyl halide and subsequent hydrolysis.[5]

Experimental Protocol:

-

Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve diisopropylamine (B44863) (2.2 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (2.2 eq) and stir for 30 minutes. To this lithium diisopropylamide (LDA) solution, add a solution of ethyl phenylacetate (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below -70°C. Stir for 1 hour at -78°C.

-

Alkylation: Add 1-bromobutane (B133212) (1.1 eq) dropwise to the enolate solution.

-

Hydrolysis: After the reaction is complete, add a solution of potassium hydroxide (B78521) (5.0 eq) in water. Heat the mixture to reflux for 4 hours.

-

Work-up: Cool the reaction mixture, remove the ethanol (B145695) under reduced pressure, and wash the aqueous solution with diethyl ether. Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid to precipitate the product.

-

Purification: Extract the product with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 3-phenylhexanoic acid.[5]

Synthesis of 6-Phenylhexanoic Acid via Nickel-Catalyzed Cross-Coupling

This protocol describes a nickel-catalyzed cross-coupling reaction between an anhydride (B1165640) and an organohalide.[6]

Experimental Protocol:

-

Catalyst Preparation: In a glove box, add bis-(1,5-cyclooctadiene)nickel (0.03 mmol) and 2,2'-bipyridine (B1663995) (0.045 mmol) to a microwave tube. Add N,N-dimethylacetamide (0.225 mL) and allow the mixture to coordinate for one hour.

-

Reaction Setup: Add zinc powder (0.6 mmol), glutaric anhydride (0.45 mmol), and (2-bromoethyl)benzene (B7723623) (0.3 mmol) to the microwave tube.

-

Reaction: Seal the tube, remove it from the glove box, and reflux at 80°C for 12 hours.

-

Quenching and Purification: After cooling, quench the reaction with a few drops of water. Remove the solvent under reduced pressure and purify the crude product by column chromatography (petroleum ether: ethyl acetate (B1210297) = 5:1) to yield 6-phenylhexanoic acid.[6]

Table 2: Reagents for Synthesis of 3-Phenylhexanoic Acid (Method A) [5]

| Reagent | Molar Mass ( g/mol ) | Molarity (M) | Quantity | Role |

| Diisopropylamine | 101.19 | - | 44.0 mmol | Base |

| n-Butyllithium | 64.06 | 2.5 | 22.0 mmol | Base |

| Ethyl Phenylacetate | 164.20 | - | 20.0 mmol | Starting Material |

| 1-Bromobutane | 137.02 | - | 22.0 mmol | Alkylating Agent |

| Potassium Hydroxide | 56.11 | - | 100 mmol | Reagent |

| Tetrahydrofuran | 72.11 | - | Varies | Solvent |

| Hydrochloric Acid (conc.) | 36.46 | ~12 | Varies | Reagent |

Potential Biological Activity and Research Avenues

While specific biological activities of this compound are largely uncharacterized, its structural similarity to other biologically active phenylalkanoic acids suggests potential areas for investigation.[1][6] For instance, some phenylalkanoic acids are metabolites of dietary polyphenols and can influence cellular processes.[6] The presence of the phenyl group may facilitate unique interactions with biological targets.[1]

Proposed Experimental Workflow for Biological Activity Screening

Given the lack of existing data, a systematic approach is necessary to elucidate the biological functions of this compound. The following workflow is proposed:

References

In Silico Prediction of 5-Phenylhexanoic Acid Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylhexanoic acid is an organic compound classified as a medium-chain fatty acid, characterized by a phenyl group attached to a hexanoic acid backbone. While its chemical properties are established, its specific biological activities are not extensively documented in publicly available literature. However, the structural similarity of this compound to other bioactive phenylalkanoic acids and fatty acid mimetics suggests potential therapeutic relevance. Compounds with analogous structures are known to participate in cellular signaling and metabolism. This technical guide outlines a comprehensive in silico approach to predict the bioactivity of this compound, providing a framework for researchers to explore its pharmacological potential. The guide details a predictive workflow encompassing target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis, supplemented by detailed experimental protocols for subsequent validation.

Introduction: The Rationale for In Silico Bioactivity Prediction

In modern drug discovery, in silico methods are pivotal for the rapid and cost-effective screening of chemical compounds. These computational techniques allow for the prediction of a molecule's biological activity before undertaking expensive and time-consuming laboratory experiments. Given the limited biological data on this compound, an in silico approach is the logical first step to generate testable hypotheses regarding its mechanism of action and potential molecular targets.

This guide will focus on predicting the bioactivity of this compound based on the known activities of structurally similar compounds, such as other phenylalkanoic acids which have been investigated for activities including histone deacetylase (HDAC) inhibition and as chemical chaperones.

Hypothetical Biological Targets and Mechanisms

Based on the known bioactivities of analogous compounds, several putative targets and mechanisms for this compound can be proposed.

Histone Deacetylase (HDAC) Inhibition

Shorter-chain phenylalkanoic acids, like phenylbutyrate, are known to be pan-HDAC inhibitors. HDACs are a class of enzymes that play a crucial role in gene expression regulation, and their inhibition is a validated strategy in cancer therapy. The lipophilicity of a molecule can influence its access to the active site of HDAC enzymes. It is hypothesized that the longer alkyl chain of this compound may modulate its HDAC inhibitory potential.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH is an integral membrane enzyme that degrades fatty acid amides, such as the endocannabinoid anandamide. Inhibition of FAAH leads to increased levels of these signaling lipids, which can produce analgesic, anti-inflammatory, and anxiolytic effects. Given that this compound is a fatty acid mimetic, its potential to interact with enzymes in lipid signaling pathways, such as FAAH, is a reasonable hypothesis.

Peroxisome Proliferator-Activated Receptors (PPARs) Agonism

PPARs are nuclear receptors that are activated by fatty acids and their derivatives, playing key roles in lipid and glucose metabolism. Fatty acid mimetics have been screened for activity on nuclear receptors, including PPARs. Therefore, this compound could potentially act as a ligand for PPARs.

In Silico Prediction Workflow

The following sections detail a comprehensive in silico workflow to predict the bioactivity of this compound against the aforementioned hypothetical targets.

Caption: In silico workflow for predicting the bioactivity of this compound.

Ligand and Target Preparation

Methodology:

-

Ligand Structure Retrieval: The 2D structure of this compound will be obtained from the PubChem database (CID: 2755619). This will be converted to a 3D structure.[1]

-

Energy Minimization: The 3D structure of this compound will be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

-

Target Structure Retrieval: The 3D crystal structures of the hypothetical protein targets (e.g., human HDACs, FAAH, PPARs) will be downloaded from the Protein Data Bank (PDB).

-

Target Preparation: The protein structures will be prepared for docking by removing water molecules, co-ligands, and adding polar hydrogens. The protonation states of amino acid residues will be assigned at a physiological pH.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Methodology:

-

Binding Site Definition: The active site of each target protein will be defined based on the location of the co-crystallized ligand in the PDB structure or through binding site prediction algorithms.

-

Docking Simulation: this compound will be docked into the defined binding site of each prepared target protein using software such as AutoDock Vina or Glide.

-

Analysis of Results: The docking results will be analyzed based on the predicted binding affinity (scoring function) and the binding pose. The interactions between this compound and the amino acid residues in the binding site (e.g., hydrogen bonds, hydrophobic interactions) will be visualized and examined.

Data Presentation:

The predicted binding affinities of this compound for the hypothetical targets would be summarized in a table.

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| HDAC1 | XXXX | -7.5 | His142, Tyr306 |

| FAAH | XXXX | -8.2 | Ser241, Ser217 |

| PPARγ | XXXX | -9.1 | His323, His449, Tyr473 |

| Note: The data presented in this table is hypothetical and for illustrative purposes only. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.

Methodology:

-

Dataset Compilation: A dataset of structurally similar compounds (analogs of this compound) with known experimental bioactivities against a specific target (e.g., HDAC inhibition) will be compiled from databases like ChEMBL.

-

Descriptor Calculation: A variety of molecular descriptors (e.g., physicochemical, topological, electronic) will be calculated for all compounds in the dataset.

-

Model Building and Validation: The dataset will be divided into a training set and a test set. A statistical model (e.g., multiple linear regression, partial least squares, or machine learning algorithms) will be built using the training set to correlate the molecular descriptors with the biological activity. The predictive power of the model will be validated using the test set.

-

Activity Prediction: The validated QSAR model will be used to predict the biological activity of this compound.

Data Presentation:

A table summarizing the key parameters of the developed QSAR model would be presented.

| QSAR Model Parameter | Value |

| Target | HDAC1 |

| Training Set Size | 100 compounds |

| Test Set Size | 25 compounds |

| R² (Goodness of fit) | 0.85 |

| Q² (Predictive ability) | 0.75 |

| Predicted pIC50 for this compound | 5.8 |

| Note: The data presented in this table is hypothetical and for illustrative purposes only. |

Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific target.

Methodology:

-

Pharmacophore Generation: A ligand-based pharmacophore model will be generated based on a set of known active analogs of this compound. The model will identify the common chemical features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, and their spatial arrangement.

-

Virtual Screening: The generated pharmacophore model can be used as a 3D query to screen large compound libraries to identify other structurally diverse molecules that may have similar biological activity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Phenylhexanoic Acid

For: Researchers, Scientists, and Drug Development Professionals

Topic: Synthesis of 5-phenylhexanoic acid from benzene (B151609) and 6-chlorohexanoic acid.

Introduction

This compound is a phenyl-substituted fatty acid with potential applications in chemical synthesis and as a precursor for drug development.[1] Its structural similarity to other biologically active phenylalkanoic acids suggests it may be a valuable molecule for investigating metabolic pathways and enzyme activities.[1] While direct biological data on this compound is not extensively documented, related compounds are known to play roles in cellular signaling and metabolism.[1]

This document provides a detailed protocol for a robust and reliable synthesis of this compound. The direct Friedel-Crafts alkylation of benzene with 6-chlorohexanoic acid is challenging due to potential carbocation rearrangements and polyalkylation.[2][3] Therefore, a more effective two-step approach is presented: Friedel-Crafts acylation followed by a Clemmensen reduction. This method avoids the common pitfalls of direct alkylation and typically provides a cleaner product with a higher yield.

Chemical Reaction Pathway

The synthesis of this compound is proposed via a two-step process. The first step involves the Friedel-Crafts acylation of benzene with 6-chlorohexanoyl chloride, which is synthesized from 6-chlorohexanoic acid. The resulting ketone is then reduced in the second step to yield the final product.

Caption: Two-step synthesis of this compound.

Experimental Protocols

This section details the necessary protocols for the synthesis, purification, and characterization of this compound.

Part 1: Synthesis of 6-chloro-1-phenylhexan-1-one (Friedel-Crafts Acylation)

Materials:

-

6-chlorohexanoic acid

-

Thionyl chloride (SOCl₂)

-

Benzene (anhydrous)

-

Aluminum chloride (AlCl₃, anhydrous)

-

Dichloromethane (B109758) (DCM, anhydrous)

-

Hydrochloric acid (HCl, concentrated)

-

Sodium bicarbonate (NaHCO₃, saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flasks

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Synthesis of 6-chlorohexanoyl chloride: In a fume hood, place 6-chlorohexanoic acid (1 equivalent) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Add thionyl chloride (1.2 equivalents) dropwise at room temperature. Heat the mixture to reflux for 2 hours. After cooling, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 6-chlorohexanoyl chloride.

-

Friedel-Crafts Acylation: To a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous benzene (which acts as both solvent and reactant). Cool the mixture in an ice bath.

-

Dissolve the crude 6-chlorohexanoyl chloride from the previous step in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred benzene/AlCl₃ suspension over 30 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours.

-

Work-up: Carefully pour the reaction mixture over crushed ice containing concentrated HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 6-chloro-1-phenylhexan-1-one.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Part 2: Synthesis of this compound (Clemmensen Reduction)

Materials:

-

6-chloro-1-phenylhexan-1-one

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

Water

-

Sodium bicarbonate (NaHCO₃, saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Zinc Amalgam: Activate zinc dust by stirring it with a dilute HCl solution for a few minutes. Decant the acid and wash the zinc with water. Add a solution of mercury(II) chloride and stir for 10 minutes. Decant the solution and wash the resulting amalgam with water.

-

Reduction: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the zinc amalgam. Add water, concentrated HCl, and a solution of 6-chloro-1-phenylhexan-1-one (1 equivalent) in toluene.

-

Heat the mixture to reflux with vigorous stirring for 6-8 hours. Additional portions of concentrated HCl may be added periodically during the reflux.

-

Work-up: After cooling, decant the reaction mixture from the remaining zinc amalgam. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with toluene.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the expected physicochemical properties of the key compounds involved in the synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 6-chlorohexanoic acid | C₆H₁₁ClO₂ | 150.60 | - |

| 6-chloro-1-phenylhexan-1-one | C₁₂H₁₅ClO | 210.70 | - |

| This compound | C₁₂H₁₆O₂ | 192.25 | - |

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively reported, structurally similar compounds have shown various biological properties.[1] Phenyl-substituted fatty acids can influence metabolic pathways and interact with biological targets such as enzymes and nuclear receptors.[1] For instance, some phenylalkanoic acids are known to interact with peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism.

The following workflow outlines a general approach for screening the biological activity of newly synthesized this compound.

Caption: General workflow for biological screening.

Conclusion

The provided two-step synthesis protocol offers a reliable method for producing this compound from readily available starting materials, avoiding the complications of direct Friedel-Crafts alkylation. The potential for this compound to interact with biological systems, based on the activity of structurally related molecules, makes it an interesting candidate for further investigation in drug discovery and development. The outlined protocols and workflows provide a solid foundation for researchers to synthesize and evaluate the biological potential of this compound.

References

Application Notes and Protocols for the Synthesis of 5-Phenylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for two reliable synthetic routes for the preparation of 5-phenylhexanoic acid, a valuable intermediate in organic synthesis and drug development. The methods outlined are the Alkylation of Phenylacetonitrile (B145931) followed by Hydrolysis, and the Oxidation of 5-Phenyl-1-hexanol. These routes have been selected for their adaptability from established chemical principles and potential for high yields.

Method A: Alkylation of Phenylacetonitrile and Subsequent Hydrolysis

This two-step approach involves the formation of a carbon-carbon bond through the alkylation of the alpha-carbon of phenylacetonitrile, followed by hydrolysis of the nitrile group to the carboxylic acid.

Experimental Protocol

Step 1: Synthesis of 4-Phenylhex-5-enenitrile

-

Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a dropping funnel under an inert nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.4 g, 60 mmol).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to the flask.

-

Deprotonation: Cool the suspension to 0 °C using an ice bath. Slowly add phenylacetonitrile (5.86 g, 50 mmol) dropwise over 20 minutes, ensuring the temperature remains below 10 °C. Stir the mixture at room temperature for 1 hour.

-

Alkylation: Add 4-bromo-1-butene (B139220) (8.1 g, 60 mmol) dropwise to the reaction mixture. Heat the mixture to 60 °C and stir for 12 hours.

-

Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of 100 mL of cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Step 2: Hydrolysis of 4-Phenylhex-5-enenitrile to this compound

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add the crude 4-phenylhex-5-enenitrile from the previous step.

-

Hydrolysis: Add a solution of potassium hydroxide (B78521) (28 g, 500 mmol) in water (50 mL) and ethanol (B145695) (50 mL). Heat the mixture to reflux and maintain for 24 hours.

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. A precipitate or oil of this compound should form.

-

Extraction and Purification: Extract the product with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography.

Quantitative Data Summary

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass | Expected Yield (%) |

| Phenylacetonitrile | 117.15 | 50 | 5.86 g | - |

| Sodium Hydride (60%) | 40.00 | 60 | 2.4 g | - |

| 4-Bromo-1-butene | 135.02 | 60 | 8.1 g | - |

| 4-Phenylhex-5-enenitrile | 171.24 | - | - | ~70-80 |

| Potassium Hydroxide | 56.11 | 500 | 28 g | - |

| This compound | 192.25 | - | - | ~85-95 (from nitrile) |

Method B: Oxidation of 5-Phenyl-1-hexanol

This method involves the synthesis of the precursor alcohol, 5-phenyl-1-hexanol, via a Grignard reaction, followed by its oxidation to the desired carboxylic acid.

Experimental Protocol

Step 1: Synthesis of 5-Phenyl-1-hexanol

-

Grignard Reagent Formation: In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer under a nitrogen atmosphere, place magnesium turnings (2.43 g, 100 mmol). Add 50 mL of anhydrous diethyl ether. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of benzyl (B1604629) chloride (12.66 g, 100 mmol) in 100 mL of anhydrous diethyl ether to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

-

Grignard Reaction: Cool the Grignard reagent to 0 °C. Add a solution of 4-pentenal (B109682) (8.41 g, 100 mmol) in 50 mL of anhydrous diethyl ether dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (100 mL). Extract the product with diethyl ether (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude alcohol by column chromatography on silica (B1680970) gel.

Step 2: Oxidation to this compound

-

Reaction Setup: Dissolve the purified 5-phenyl-1-hexanol (9.61 g, 50 mmol) in acetone (B3395972) (200 mL) in a 500 mL flask equipped with a dropping funnel and a mechanical stirrer, cooled in an ice bath.

-

Oxidation: Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.

-

Work-up: Quench the reaction by adding isopropanol (B130326) until the solution turns green. Remove the acetone under reduced pressure.

-

Extraction and Purification: Add 100 mL of water and extract the product with diethyl ether (3 x 75 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give this compound.

Quantitative Data Summary

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass | Expected Yield (%) |

| Benzyl Chloride | 126.58 | 100 | 12.66 g | - |

| Magnesium | 24.31 | 100 | 2.43 g | - |

| 4-Pentenal | 84.12 | 100 | 8.41 g | - |

| 5-Phenyl-1-hexanol | 178.27 | - | - | ~60-70 |

| This compound | 192.25 | - | - | ~80-90 (from alcohol) |

Visualizations

Caption: Workflow for the synthesis of this compound via alkylation of phenylacetonitrile.

Application Notes and Protocols for the Purification of Crude 5-Phenylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of crude 5-phenylhexanoic acid. The methodologies outlined are standard laboratory techniques applicable to small-scale research and larger-scale drug development processes.

Introduction

This compound is a carboxylic acid derivative with potential applications as an intermediate in organic synthesis and as a precursor for the development of pharmaceutical agents.[1] Its synthesis can result in a crude product containing unreacted starting materials, by-products, and other impurities. Effective purification is crucial to obtain a compound of high purity for subsequent applications and to meet stringent regulatory requirements in drug development. The primary methods for purifying aromatic carboxylic acids like this compound are recrystallization and column chromatography.[2]

Potential Impurities

The nature and quantity of impurities in crude this compound depend on the synthetic route employed. Common synthesis pathways for similar phenylalkanoic acids include the alkylation of phenylacetonitrile (B145931) followed by hydrolysis, or malonic ester synthesis.[3] Potential impurities could include:

-

Unreacted starting materials: Such as the initial alkyl halide or phenyl-containing precursor.

-

Intermediate products: For instance, the corresponding amide or ester if hydrolysis is incomplete.[3]

-

Side-products: Arising from elimination reactions or other competing pathways.[3]

-

Solvents and reagents: Residual solvents and catalysts used in the synthesis.

A thorough understanding of the synthetic route is essential for devising an optimal purification strategy.

Purification Techniques

The choice of purification technique depends on the physical state of the crude product (solid or oil), the nature of the impurities, and the desired final purity.

Data Presentation: Comparison of Purification Methods

The following table summarizes hypothetical purification outcomes for crude this compound, assuming a starting purity of approximately 85%. Actual results will vary based on the specific impurity profile of the crude material.

| Purification Method | Typical Purity Achieved | Typical Yield | Throughput | Key Advantages | Key Disadvantages |

| Recrystallization | >98% | 60-90% | High | Simple, cost-effective for large quantities, good for removing minor impurities from a solid product. | Not effective for oily products or for separating impurities with similar solubility. Potential for product loss in the mother liquor. |

| Column Chromatography | >99% | 50-80% | Low to Medium | High resolution for separating complex mixtures and closely related impurities. Applicable to both solid and oily products. | More time-consuming, requires larger volumes of solvent, and can be costly for large-scale purification. |

| Distillation (Bulb-to-Bulb or Short Path) | >97% | 70-95% | Medium | Effective for thermally stable, non-crystalline (oily) products. Good for removing non-volatile impurities. | Requires the compound to be thermally stable at reduced pressure. Not suitable for high-boiling point or thermally labile compounds. |

Experimental Protocols

Recrystallization

Recrystallization is a highly effective method for purifying solid crude this compound, provided a suitable solvent system can be identified. The principle relies on the differential solubility of the compound and its impurities in a solvent at different temperatures.

Protocol:

-

Solvent Selection:

-

Test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, ethyl acetate, toluene, ethanol/water mixtures) at room temperature and at the solvent's boiling point.[2]

-

An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For carboxylic acids, solvent systems like toluene/hexane or ethyl acetate/hexane are often effective.[2][4]

-

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add the chosen solvent portion-wise while heating the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve a saturated solution.[2]

-

-

Decolorization (Optional):

-

Crystallization:

-

Isolation and Drying:

Column Chromatography

Flash column chromatography is a powerful technique for purifying both solid and oily crude this compound, especially when dealing with complex mixtures of impurities.

Protocol:

-

Solvent System Selection:

-

Using Thin Layer Chromatography (TLC), identify a solvent system (mobile phase) that provides good separation of the desired compound from impurities. A common mobile phase for carboxylic acids is a mixture of a non-polar solvent (e.g., petroleum ether or hexanes) and a more polar solvent (e.g., ethyl acetate).[5]

-

The ideal retention factor (Rf) for the desired compound on the TLC plate is typically around 0.3.[6] For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can improve peak shape and reduce tailing.

-

-

Column Packing:

-

Prepare a slurry of silica (B1680970) gel in the initial, least polar mobile phase.[2]

-

Pour the slurry into a chromatography column and allow the silica to settle into a uniform, compact bed.[2] Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent (e.g., dichloromethane).

-

Carefully apply the sample solution to the top of the silica gel bed.[6]

-